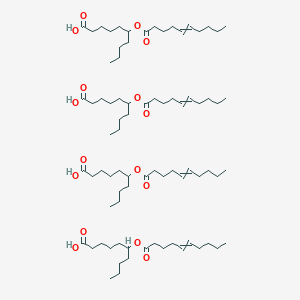
1-(5-Amino-2-methoxy-3-pyridinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-methoxy-3-pyridinyl)ethanone is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with an ethanone group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-methoxy-3-pyridinyl)ethanone can be synthesized through several synthetic routes One common method involves the reaction of 2-methoxypyridine with an appropriate aminating agent to introduce the amino group at the 5-positionThe reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an acylating agent like acetyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Amino-2-methoxy-3-pyridinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(5-Amino-2-methoxy-3-pyridinyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-methoxy-3-pyridinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and activity. The ethanone group may also participate in covalent bonding or other interactions, contributing to the compound’s overall mechanism of action.
Comparaison Avec Des Composés Similaires
1-(5-Amino-2-methoxy-3-pyridinyl)ethanone can be compared with other similar compounds, such as:
1-(5-Amino-2-pyridinyl)ethanone: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(5-Methoxy-2-pyridinyl)ethanone: Lacks the amino group, which may influence its biological activity and chemical reactivity.
1-(5-Amino-2-methoxy-4-pyridinyl)ethanone: The position of the amino and methoxy groups is different, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
1-(5-amino-2-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,9H2,1-2H3 |
Clé InChI |
MXKPXDOPVDMWLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=CC(=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


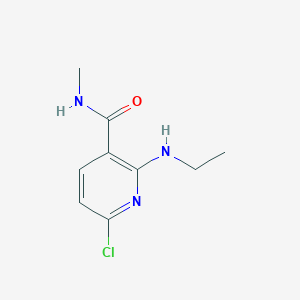

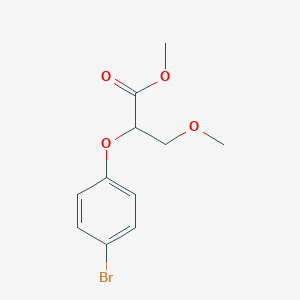
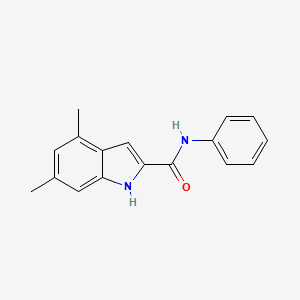

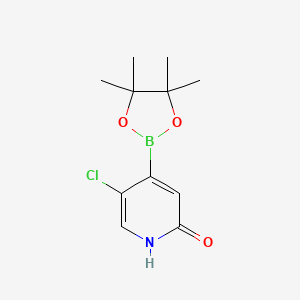
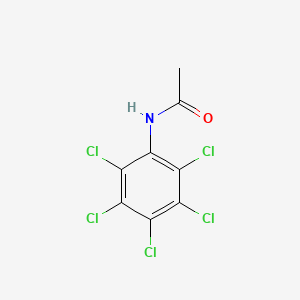
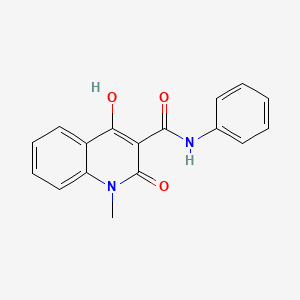


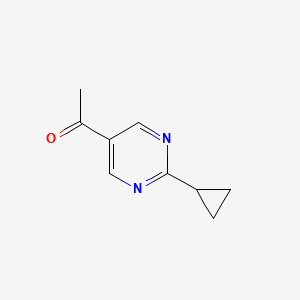
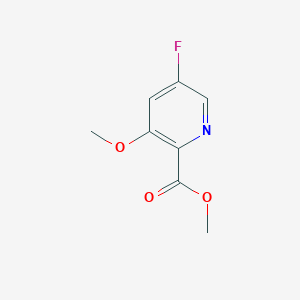
![Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate](/img/structure/B13987292.png)
